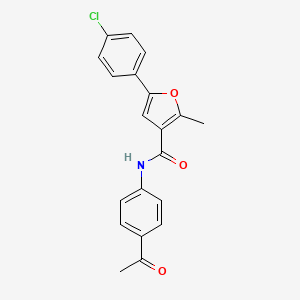

N-(4-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide is a chemical entity that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, acetyl functionalities, and carboxamide linkages, which can provide insights into the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by functionalization with various groups. For instance, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes is achieved using the Gewald reaction, which involves the condensation of furfuryl amine and ethyl cyanoacetate, followed by a reaction with p-chloroacetophenone, sulfur, and diethylamine . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions to incorporate the acetylphenyl and methylfuran moieties.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by the presence of intramolecular hydrogen bonds that stabilize the structure. For example, N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide forms dimeric pairs due to intermolecular N-H...O hydrogen bonds, creating a 14-membered ring motif . This suggests that the compound of interest may also exhibit significant intramolecular and possibly intermolecular hydrogen bonding, influencing its molecular conformation and stability.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to this compound may include the formation of Schiff bases, as seen in the reaction of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes with various substituted aryl aldehydes . This indicates that the compound could also participate in reactions with aldehydes to form Schiff bases, which could be of interest for further functionalization or for the synthesis of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some insights. The presence of chlorophenyl and acetyl groups is likely to influence the compound's lipophilicity, while the carboxamide linkage could affect its solubility and hydrogen bonding capacity. The antimicrobial activity screening of similar compounds suggests that the compound of interest may also possess biological activities worth investigating. Additionally, the synthesis of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides and their evaluation as cytostatic agents implies that the acetyl group in such compounds is amenable to further chemical modifications, which could be relevant for the development of new therapeutic agents.

Scientific Research Applications

Biological Effects of Related Compounds

Biological and Pharmacological Effects

Research on compounds structurally related to "N-(4-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide" often explores their biological and pharmacological effects. For instance, studies on acetamide and formamide derivatives have provided insights into their toxicological profiles and commercial importance, reflecting on their biological consequences upon exposure (Kennedy, 2001). Similarly, research on acrylamide, a compound used in polyacrylamide production, has extensively studied its effects on cells, tissues, and organisms due to its presence in various industrial and food contexts (Friedman, 2003).

Environmental Toxicology and Degradation

The environmental fate, toxicology, and degradation pathways of chemicals related to "this compound" are significant research areas. For example, studies on chlorophenols and their impact on the environment have revealed their moderate to considerable toxicity and their degradation pathways, highlighting the role of adapted microflora in biodegradation processes (Krijgsheld & Gen, 1986).

properties

IUPAC Name |

N-(4-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3/c1-12(23)14-5-9-17(10-6-14)22-20(24)18-11-19(25-13(18)2)15-3-7-16(21)8-4-15/h3-11H,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZLESLPFILHQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide](/img/structure/B2539143.png)

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2539146.png)

![N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2539150.png)

![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2539158.png)